molecular formula C23H24N4O2 B11273611 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11273611
M. Wt: 388.5 g/mol
InChI Key: RNIBAIJLHDBHTL-UHFFFAOYSA-N
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Description

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the Indole Derivative: The indole ring can be constructed via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling of the Oxadiazole and Indole Rings: The oxadiazole and indole rings are then coupled using a suitable linker, such as an acetamide group, through amide bond formation.

    Introduction of the Isopropyl and Methylbenzyl Groups: The isopropyl and methylbenzyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide
  • 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide
  • 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide

Uniqueness

The uniqueness of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide lies in its specific substituents, which can significantly influence its chemical and biological properties. The isopropyl group, in particular, may enhance its hydrophobic interactions and stability, making it distinct from its analogs.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide

InChI

InChI=1S/C23H24N4O2/c1-15(2)22-25-26-23(29-22)20-12-18-6-4-5-7-19(18)27(20)14-21(28)24-13-17-10-8-16(3)9-11-17/h4-12,15H,13-14H2,1-3H3,(H,24,28)

InChI Key

RNIBAIJLHDBHTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C

Origin of Product

United States

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